molecular formula C19H22N2O4 B12514173 Humantenidine

Humantenidine

Cat. No.: B12514173
M. Wt: 342.4 g/mol
InChI Key: FLDAHLDTMBMPJD-PPQQRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Humantenidine undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include formic acid, methanol, and other organic solvents . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from the reactions involving this compound include various indole derivatives and other alkaloid compounds .

Comparison with Similar Compounds

Humantenidine is unique among indole alkaloids due to its potent anticancer properties and selective inhibition of cancer cell growth . Similar compounds include:

    Humantenmine: (CAS#82354-38-9)

    11-Hydroxygelsenicine: (CAS#1195760-68-9)

    11-Hydroxyrankinidine: (CAS#122590-03-8)

    Humantenirine: (CAS#82375-30-2)

    Humantenine: (CAS#82375-29-9)

    11-Hydroxyhumantenine: (CAS#122590-04-9)

    Gelsevirine: (CAS#38990-03-3)

    Gelsemine: (CAS#509-15-9)

    Koumine: (CAS#1358-76-5)

    Koumine N-oxide: (CAS#113900-75-7).

These compounds share structural similarities with this compound but differ in their individual atoms, functional groups, and substructures, leading to variations in their physicochemical properties, bioactivity, and pharmacological properties .

Properties

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

(1S,2S,4S,7R,8S,11S)-6-ethyl-11-hydroxy-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one

InChI

InChI=1S/C19H22N2O4/c1-3-12-15-10-9-25-17(16(15)22)19(8-13(10)20-12)11-6-4-5-7-14(11)21(24-2)18(19)23/h4-7,10,13,15-17,22H,3,8-9H2,1-2H3/t10-,13+,15-,16+,17-,19+/m1/s1

InChI Key

FLDAHLDTMBMPJD-PPQQRTJISA-N

Isomeric SMILES

CCC1=N[C@H]2C[C@@]3([C@H]4[C@H]([C@@H]1[C@@H]2CO4)O)C5=CC=CC=C5N(C3=O)OC

Canonical SMILES

CCC1=NC2CC3(C4C(C1C2CO4)O)C5=CC=CC=C5N(C3=O)OC

Origin of Product

United States

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